molecular formula C6H9NO B124986 Polyvinylpyrrolidone CAS No. 9003-39-8

Polyvinylpyrrolidone

Cat. No.: B124986
CAS No.: 9003-39-8
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

Polyvinylpyrrolidone (PVP), also known as polyvidone or povidone, is a water-soluble synthetic polymer derived from the monomer N-vinylpyrrolidone . It is widely used in pharmaceuticals, cosmetics, and industrial applications due to its biocompatibility, adhesive properties, and ability to form complexes with small molecules. PVP exhibits unique solubility characteristics: commercial grades are insoluble in most polar solvents (e.g., alcohols) but dissolve in water and select organic solvents like dioxane or acetone when purified . Its viscosity in aqueous solutions remains unaffected by electrolytes, distinguishing it from many other polymers . PVP is also thermally unstable, decomposing before melting, and forms brittle films when cast from solutions .

A key application of PVP is in antimicrobial formulations, where it complexes with iodine to create povidone-iodine, a broad-spectrum disinfectant . In nanotechnology, PVP serves as a stabilizer and growth modifier for nanoparticles, leveraging its amphiphilic nature and tunable molecular weight .

Chemical Reactions Analysis

Polyvinylpyrrolidone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal salts for complex formation . Major products formed include stabilized metal nanoparticles and various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems

PVP plays a critical role in enhancing drug solubility and stability. It is used to create various drug delivery systems, including:

  • Nanoparticles and Microspheres: These formulations improve the bioavailability of poorly soluble drugs by facilitating their controlled release .
  • Hydrogels: PVP-based hydrogels are utilized for sustained drug release, particularly in targeted therapies .
  • Tablet Formulation: As a binder, PVP enhances the cohesiveness of powders, improving tablet integrity and performance .
Formulation Type Application Benefits
NanoparticlesTargeted deliveryEnhanced bioavailability
MicrospheresControlled releaseSustained therapeutic effects
HydrogelsSustained releaseImproved patient compliance
TabletsOral dosage formsIncreased stability and efficacy

2. Biomedical Applications

PVP's biocompatibility extends its use into biomedical fields:

  • Tissue Engineering: PVP serves as a scaffold material that promotes cell attachment and proliferation, aiding tissue regeneration .
  • Medical Devices: Coatings made from PVP enhance the biocompatibility of medical devices, reducing thrombogenicity .
  • Biosensors: PVP is incorporated into biosensors to improve sensitivity and selectivity for various biological markers .

Cosmetic Applications

In cosmetics, PVP is valued for its film-forming properties. It helps stabilize formulations and enhances user experience in products such as:

  • Hair Sprays: Provides hold without flaking.
  • Skin Care Products: Improves texture and reduces irritation .

Case Studies

Case Study 1: PVP in Ophthalmic Drug Delivery

Recent advancements have highlighted PVP's potential in ocular drug delivery systems using microneedle technology. This method allows for precise control over drug administration while overcoming barriers presented by the cornea and sclera. Studies indicate that microneedles can deliver drugs effectively for conditions like glaucoma .

Case Study 2: PVP Deposition Disease

A notable case involved a patient who developed extensive PVP deposition disease due to repeated injections of opioid substitution drugs containing high molecular weight PVP. This case illustrates the potential adverse effects of prolonged exposure to PVP through parenteral routes, leading to multi-organ dysfunction .

Future Prospects

The future applications of PVP are promising, especially with advancements in nanotechnology and biotechnology. Potential areas include:

  • Targeted Drug Delivery Systems: Enhancing specificity in drug action.
  • Smart Cosmetics: Developing formulations that respond to environmental changes or user needs .

Comparison with Similar Compounds

PVP vs. Polyethylene Glycol (PEG)

Solubility and Drug Delivery

  • PVP : Enhances drug dissolution rates by forming amorphous solid dispersions. For example, phenytoin-PVP K-30 solid dispersions significantly improve bioavailability compared to pure drug formulations .
  • PEG : Acts as a plasticizer and solubility enhancer but may crystallize under humidity, reducing stability. PEG 6000 is commonly used but requires higher drug-to-carrier ratios for comparable dissolution rates .
Property PVP K-30 PEG 6000
Hygroscopicity Moderate High
Thermal Stability Decomposes before melting Stable up to 60°C
Drug Release Efficiency Higher amorphous stability Prone to recrystallization

PVP vs. Hydroxypropyl Methylcellulose (HPMC)

Bioadhesive Hydrogels

  • PVP : Increases bioadhesion strength and mechanical properties when blended with HPMC. For instance, HPMC-PVP hydrogels exhibit prolonged drug release (up to 24 hours) and superior mucoadhesion compared to HPMC alone .
  • HPMC : Provides gel-forming capacity but lacks intrinsic bioadhesive strength without PVP .
Property HPMC-PVP Blends HPMC Alone
Bioadhesion Force 0.45 N/cm² 0.12 N/cm²
Drug Release Duration 24 hours 8–12 hours
Tensile Strength 1.8 MPa 0.9 MPa

PVP vs. Heparin and Other Anticoagulants

Medical Device Coatings

  • PVP : Reduces bacterial adherence (e.g., E. faecalis) and encrustation on urinary catheters by creating a hydrophilic surface, outperforming uncoated polyurethane .

Role in Colloidal Stability

  • PVP: Acts as a multifunctional agent (stabilizer, reductant, dispersant) in synthesizing Ag, Au, and Pt nanoparticles. Its amphiphilic structure enables solvent versatility and morphology control .
  • Citrate/CTAB : Citrate provides electrostatic stabilization but lacks PVP’s ability to modify growth kinetics. CTAB is toxic and less biocompatible .
Parameter PVP Citrate CTAB
Toxicity Low Low High
Morphology Control High (cubes, rods, spheres) Limited (spheres) Moderate (rods, prisms)
Biocompatibility Excellent Good Poor

PVP vs. Polyacrylate and Rayon in Absorption

Liquid Retention Capacity

  • PVP/Rayon Blends : Exhibit 300% higher water retention than pure rayon fibers due to PVP’s hydrophilicity and capillary action .
  • Polyacrylate Superabsorbents : Higher total absorption but lack PVP’s biocompatibility for medical textiles .

Biological Activity

Polyvinylpyrrolidone (PVP), a synthetic polymer, is widely recognized for its versatility in pharmaceutical and biomedical applications. Its unique chemical properties and biological activity make it a significant compound in drug formulation, tissue engineering, and as an excipient.

PVP is a water-soluble polymer with the chemical formula (C6H9NO)n(C_6H_{9}NO)_{n}. It is produced through the polymerization of N-vinyl-2-pyrrolidone. The molecular weight of PVP can vary significantly, influencing its solubility and biological activity. Common grades include K30, K60, and K90, with K30 being the most frequently used in pharmaceutical applications.

Biological Activity Overview

PVP exhibits several biological activities, including:

  • Antioxidant Properties : PVP has been shown to enhance the antioxidant activity of various compounds when used as a stabilizing agent. For instance, studies indicate that PVP can improve the bioavailability of phytochemicals, leading to increased antioxidant effects in vitro .
  • Antibacterial Activity : Recent research demonstrated that PVP can enhance the antibacterial properties of certain compounds when used in micelle formulations. For example, Pht@PVP micelles exhibited significant antibacterial activity against various bacterial strains due to improved solubilization .
  • Anti-inflammatory Effects : PVP has been noted to reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. This effect is attributed to its ability to modulate inflammatory pathways .

1. Antioxidant and Anti-inflammatory Study

In a study examining the effects of PVP on phytochemical-based nanoantioxidants, it was found that PVP significantly enhanced the antioxidant capacity of these formulations. The study reported a reduction in nitric oxide production by 58.8% in RAW264.7 cells treated with Pht@PVP micelles . This suggests potential applications in nutraceuticals and therapeutic agents.

2. Drug Delivery Systems

PVP's role as an excipient in drug formulation has been extensively studied. It is particularly effective in enhancing the solubility and stability of poorly soluble drugs. A systematic review highlighted that PVP can be utilized in various drug delivery systems, including oral tablets and injectable formulations . The polymer's biocompatibility and biodegradability further support its use in medical applications.

3. Toxicity and Safety Assessments

Comprehensive toxicity studies have shown that PVP is biologically inert at high doses. No adverse effects were observed in chronic toxicity studies involving rats and dogs at doses up to 5,000 mg/kg body weight per day . These findings support its safety for use in pharmaceutical formulations.

Comparative Table of Biological Activities

Activity Mechanism Research Findings
AntioxidantEnhances solubility and stabilityIncreased antioxidant capacity observed
AntibacterialImproves bioavailability of antimicrobial agentsSignificant reduction in bacterial colonies
Anti-inflammatoryReduces pro-inflammatory mediators58.8% reduction in NO production
Drug DeliveryEnhances solubility of hydrophilic/lipophilic drugsEffective in various delivery systems
ToxicityBiologically inertNo adverse effects at high doses

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to optimize PVP’s role as a nanoparticle stabilizer?

PVP’s efficacy as a stabilizer in nanoparticle synthesis depends on its molecular weight (MW), concentration, and solvent polarity. A systematic approach involves:

  • MW Selection : Lower-MW PVP (e.g., K15–K30) enhances reducing properties in aqueous synthesis, while higher-MW PVP (K90) improves colloidal stability in organic solvents .
  • Concentration Optimization : Titrate PVP concentrations (0.1–5% w/v) to balance steric stabilization and unintended aggregation. Excess PVP may hinder catalytic activity by blocking active sites .
  • Characterization : Use TEM and dynamic light scattering (DLS) to validate nanoparticle size and dispersity. For example, PVP-capped AgNPs synthesized with 1% w/v K30 exhibit <50 nm size and monodispersity .

Q. How can researchers design experiments to determine optimal PVP concentrations in pharmaceutical formulations?

PVP’s binding capacity in tablet formulations is influenced by polymer concentration, compression force, and excipient compatibility. Key steps include:

  • Factorial Design : Apply a Box-Behnken design (3-factor, 3-level) to evaluate variables like PVP concentration (2–5% w/w), starch content, and compression pressure. Responses include disintegration time and dissolution rate .
  • In Vitro Testing : Use USP dissolution apparatus (e.g., paddle method at 50 rpm) to quantify drug release profiles. For mucoadhesive tablets, texture analyzers measure adhesion force (e.g., 0.5–1.5 N) .
  • Data Validation : Statistical tools (ANOVA, response surface plots) identify significant factors. For instance, 2.5% w/w PVP in eslicarbazepine tablets achieves 85% drug release at 45 minutes .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in PVP’s dual role as a stabilizer and reductant in nanoparticle synthesis?

Conflicting reports on PVP’s redox activity arise from solvent-dependent behavior. Methodological solutions include:

  • Solvent-Specific Analysis : In aqueous systems, PVP’s pyrrolidone groups weakly reduce metal ions (e.g., Ag⁺ → Ag⁰), but in non-polar solvents, it acts purely as a stabilizer. UV-Vis spectroscopy (λ = 400–450 nm for AgNPs) tracks reduction kinetics .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Probe PVP’s adsorption geometry on nanoparticle surfaces. For AuNPs, SERS peaks at 1285 cm⁻¹ (C–N stretch) confirm PVP’s binding orientation .
  • Controlled Experiments : Compare PVP with alternative reductants (e.g., citrate) under identical conditions to isolate its contributions .

Q. How can researchers assess PVP’s impact on nanoparticle morphology during shape-controlled synthesis?

Morphological control requires precise tuning of PVP’s interaction with crystal facets:

  • Crystallographic Analysis : In polyol synthesis, PVP preferentially binds to {100} facets of Ag nanocubes, promoting anisotropic growth. High-resolution TEM and XRD (e.g., (111) vs. (200) peak ratios) quantify facet stabilization .
  • Kinetic Studies : Vary PVP injection rates (e.g., 0.1–1 mL/min) to modulate nucleation vs. growth phases. Slower injection favors monodisperse nanospheres .
  • Molecular Dynamics (MD) Simulations : Model PVP’s adsorption energy on different metal surfaces to predict morphology (e.g., rods vs. cubes) .

Q. What methodologies evaluate PVP-induced cytotoxicity in biomedical applications?

Conflicting reports on PVP biocompatibility necessitate rigorous assays:

  • Hemocompatibility Testing : Incubate erythrocytes with PVP-coated nanoparticles (1–100 µg/mL) for 24 hours. Measure hemolysis via spectrophotometry (λ = 540 nm) and calcium flux via fluorometry .
  • Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptosis in cell lines (e.g., HEK293) exposed to PVP .
  • Control Experiments : Compare PVP with uncoated nanoparticles to differentiate polymer-specific effects from core material toxicity .

Q. Key Methodological Takeaways

  • Reproducibility : Document PVP’s MW, solvent, and concentration meticulously, as minor variations significantly alter outcomes .
  • Interdisciplinary Validation : Combine experimental data (e.g., dissolution profiles) with computational models (MD simulations) to resolve mechanistic ambiguities .
  • Ethical Reporting : Disclose PVP’s batch-to-batch variability and supplier details to ensure reproducibility in biological studies .

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Synthesis routes and methods I

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
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α,α'-azoisobutyronitrile
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Synthesis routes and methods II

Procedure details

28.8 g of 5-methylbenzotriazole silver salt obtained by reaction of 5-methylbenzotriazole and silver nitrate in water-alcohol mixed solvent, 16.0 g of poly (N-vinyl pyrrolidone) and 1.33 g or 4-sulfobenzotriazole sodium salt were dispersed with alumina ball mill. This solution was arranged to have pH of 5.5 and quantity of 200 ml.
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4-sulfobenzotriazole sodium salt
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Synthesis routes and methods III

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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Synthesis routes and methods IV

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods V

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyvinylpyrrolidone
Reactant of Route 2
Reactant of Route 2
Polyvinylpyrrolidone
Reactant of Route 3
Polyvinylpyrrolidone
Reactant of Route 4
Polyvinylpyrrolidone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Polyvinylpyrrolidone
Reactant of Route 6
Polyvinylpyrrolidone

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